

3-Hydroxyadamantan-1-yl methacrylate CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Hydroxyadamantan-1-yl methacrylate
Cat. No.:	B038664

[Get Quote](#)

In-Depth Technical Guide to 3-Hydroxyadamantan-1-yl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

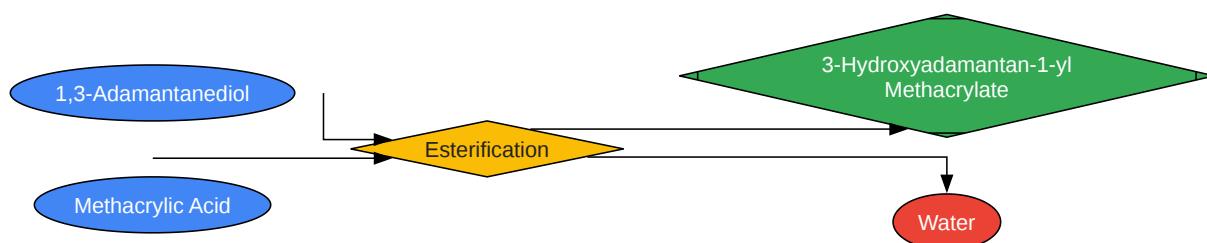
CAS Number: 115372-36-6[1][2]

Molecular Formula: C₁₄H₂₀O₃[1]

This technical guide provides a comprehensive overview of **3-Hydroxyadamantan-1-yl methacrylate**, a key monomer in the development of advanced polymers. The information presented herein is intended to support research and development activities in materials science and drug delivery.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **3-Hydroxyadamantan-1-yl methacrylate** is provided below. This data is essential for safe handling, storage, and application of the compound.


Property	Value
Molecular Weight	236.31 g/mol
Appearance	White to almost white powder to crystal
Melting Point	89.0 to 93.0 °C
Boiling Point	329 °C
Density	1.17 g/cm ³
Flash Point	133 °C
Solubility	Soluble in Methanol
Storage Temperature	Room Temperature, Sealed in dry conditions
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation)
GHS Signal Word	Warning

Experimental Protocols

Synthesis of 3-Hydroxyadamantan-1-yl Methacrylate

The synthesis of **3-Hydroxyadamantan-1-yl methacrylate** is typically achieved through the esterification of 1,3-Adamantanediol with methacrylic acid or its derivatives.[\[1\]](#)[\[2\]](#)

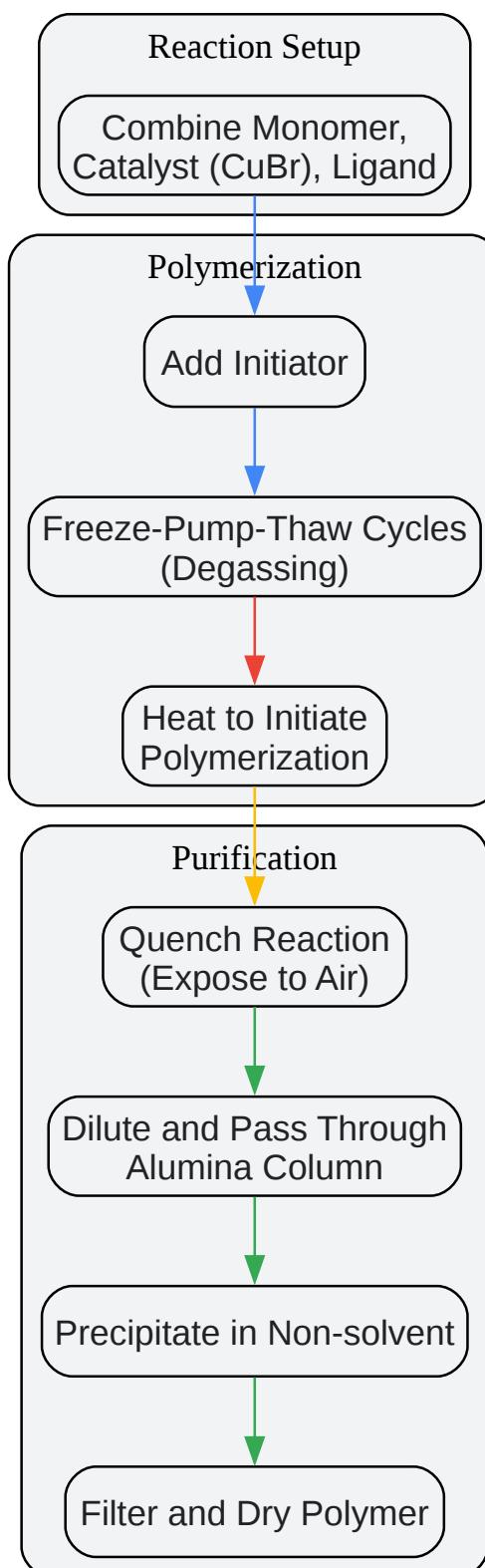
Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **3-Hydroxyadamantan-1-yl Methacrylate**.

A general laboratory-scale synthesis procedure is outlined below:

- **Reactant Preparation:** In a reaction vessel, dissolve 1,3-Adamantanediol in a suitable aprotic solvent.
- **Addition of Acylating Agent:** Slowly add methacryloyl chloride to the solution at a controlled temperature, typically 0-5 °C, in the presence of a base such as triethylamine to neutralize the HCl byproduct.
- **Reaction:** Allow the mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **3-Hydroxyadamantan-1-yl methacrylate**.


Polymerization of Adamantyl Methacrylate Monomers

Polymers containing adamantyl methacrylate units are of significant interest for their thermal stability and etch resistance. Atom Transfer Radical Polymerization (ATRP) is a common method for the controlled polymerization of methacrylate monomers.

General ATRP Procedure for Methacrylates:

- **Preparation of Reaction Mixture:** In a Schlenk flask, combine the adamantyl methacrylate monomer, a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., bipyridine).
- **Initiator Addition:** Add a suitable initiator, such as ethyl α-bromoisobutyrate, to the mixture.
- **Degassing:** Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

- Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature to initiate polymerization.
- Termination and Purification: After the desired reaction time or monomer conversion, quench the reaction by exposing the mixture to air. Dilute the polymer solution with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

[Click to download full resolution via product page](#)

Figure 2: General Workflow for ATRP of Methacrylate Monomers.

Applications in Research and Development

Photoresist Materials in Microelectronics

Polymers derived from **3-Hydroxyadamantan-1-yl methacrylate** are primarily utilized in the formulation of photoresists for microlithography. The bulky and rigid adamantyl group imparts several desirable properties to the polymer, including:

- High Glass Transition Temperature (Tg): This ensures dimensional stability of the patterned features during thermal processing steps.
- Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to plasma etching, enabling accurate pattern transfer to the underlying substrate.
- Solubility Control: The hydroxyl group can be functionalized to create polymers with tunable solubility in developer solutions, which is critical for the formation of high-resolution patterns.

A patent has described the use of 3-hydroxy-1-methacryloxyadamantane in a coating composition over a photoresist pattern, highlighting its role in advanced lithographic processes.

[3]

Potential in Biomedical Applications and Drug Delivery

While direct applications of **3-Hydroxyadamantan-1-yl methacrylate** in drug delivery are not extensively documented, the unique properties of adamantane-containing polymers suggest their potential in this field. The adamantane moiety is known for its ability to interact with cyclodextrins, forming stable host-guest complexes. This interaction could be exploited for the development of:

- Drug-Eluting Coatings: Polymers incorporating this monomer could be used as coatings for medical devices, with the adamantyl groups serving as anchors for cyclodextrin-drug complexes, allowing for controlled drug release.
- Targeted Drug Delivery Systems: The adamantane structure can be a building block for constructing novel drug carriers. While research has explored other adamantane derivatives for targeted drug delivery, the principles could be extended to polymers of **3-Hydroxyadamantan-1-yl methacrylate**.[4]

Furthermore, methacrylates are a well-established class of biomaterials. For instance, ethylene glycol dimethacrylate (EGDMA) is a common component in dental composites. Studies on novel methacrylate derivatives aim to improve resistance to bacterial degradation, an area where new monomers could offer advantages.^[5] The biocompatibility and tunable properties of methacrylate-based polymers make them a versatile platform for various biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-1-adamantyl methacrylate | 115372-36-6 [chemicalbook.com]
- 2. 3-Hydroxyadamantan-1-yl methacrylate | CAS#:115372-36-6 | Chemsra [chemsra.com]
- 3. US20060088788A1 - Composition for coating over a photoresist pattern - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel methacrylate derivative polymer that resists bacterial cell-mediated biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Hydroxyadamantan-1-yl methacrylate CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038664#3-hydroxyadamantan-1-yl-methacrylate-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com